

In-Depth Technical Guide to ENPP-1 Target Engagement Studies

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B13913767*

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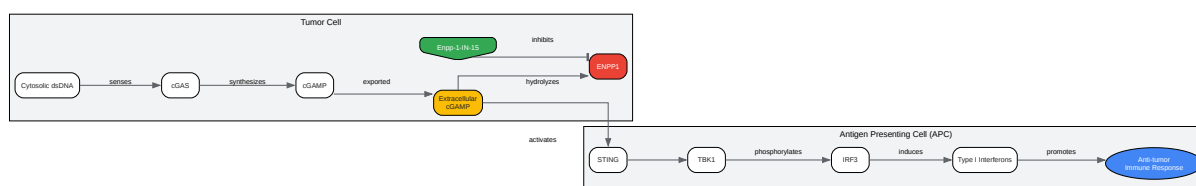
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core methodologies and data interpretation for studying the target engagement of ENPP-1 inhibitors, with a focus on the inhibitor class represented by **Enpp-1-IN-15**. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) is a critical regulator of extracellular nucleotide metabolism and has emerged as a promising therapeutic target in oncology and other diseases. By hydrolyzing the immune-stimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP-1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.^[1] Inhibitors of ENPP-1 aim to block this activity, thereby restoring cGAMP levels and reactivating the STING (Stimulator of Interferon Genes) pathway to elicit a robust anti-cancer immune response.

Core Concepts: The ENPP-1-STING Signaling Axis

The cGAS-STING pathway is a fundamental component of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often found in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes cGAMP. This cyclic dinucleotide then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate tumor cells.

ENPP-1, a transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP. Many tumor cells overexpress ENPP-1, effectively creating an immunosuppressive shield. ENPP-1 inhibitors counteract this by preventing cGAMP degradation, thus potentiating the anti-tumor immune response.



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Caption: The ENPP-1-STING signaling pathway and the mechanism of action of **Enpp-1-IN-15**.

Quantitative Data for ENPP-1 Inhibitors

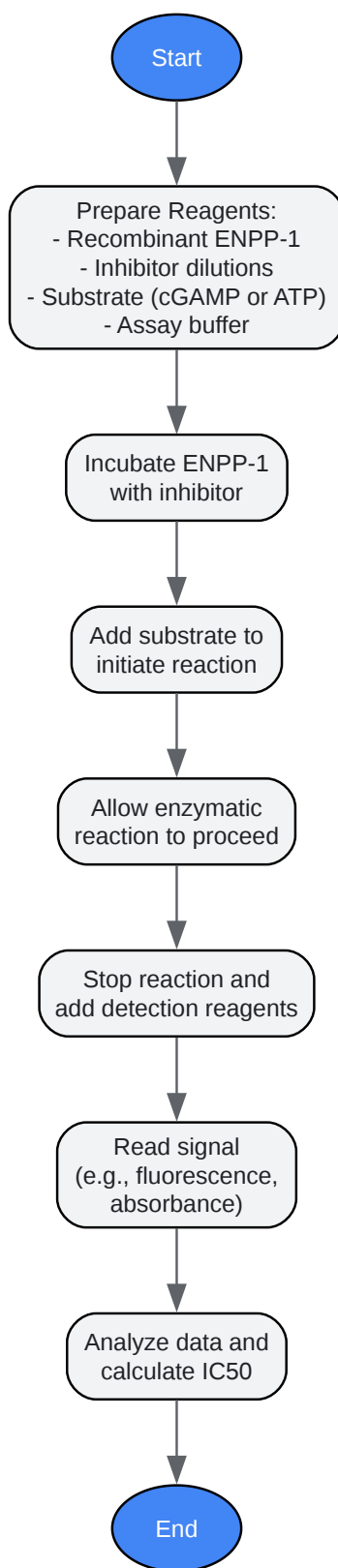
While specific quantitative data for a compound explicitly named "**Enpp-1-IN-15**" is not readily available in the public domain, a series of potent ENPP-1 inhibitors with the "Enpp-1-IN-" nomenclature have been described. The following table summarizes the available data for these representative inhibitors.

Compound	Target	Assay Type	IC50 / Ki	Cell Line / Conditions	Reference
Enpp-1-IN-12	ENPP-1	Biochemical	Ki: 41 nM	Recombinant ENPP-1	--INVALID-LINK--[2]
Enpp-1-IN-17	ENPP-1	Biochemical (cGAMP hydrolysis)	Ki: 100 nM - 1 µM	Recombinant ENPP-1	--INVALID-LINK--[3]
Enpp-1-IN-17	ENPP-1	Biochemical (ATP hydrolysis)	Ki: > 1 µM	Recombinant ENPP-1	--INVALID-LINK--[3]
Enpp-1-IN-20	ENPP-1	Biochemical	IC50: 0.09 nM	Recombinant ENPP-1	--INVALID-LINK--[4]
Enpp-1-IN-20	ENPP-1	Cell-based	IC50: 8.8 nM	Not specified	--INVALID-LINK--[4]
ISM5939	ENPP-1	Biochemical (cGAMP hydrolysis)	IC50: 0.63 nM	Recombinant ENPP-1, pH 7.4	--INVALID-LINK--[1]
ISM5939	ENPP-1	Biochemical (ATP hydrolysis)	IC50: 9.28 nM	Recombinant ENPP-1, pH 7.4	--INVALID-LINK--[1]

Experimental Protocols

Biochemical ENPP-1 Inhibition Assay

This protocol describes a general method to determine the in vitro potency of an ENPP-1 inhibitor using a biochemical assay.



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Caption: Workflow for a biochemical ENPP-1 inhibition assay.

Materials:

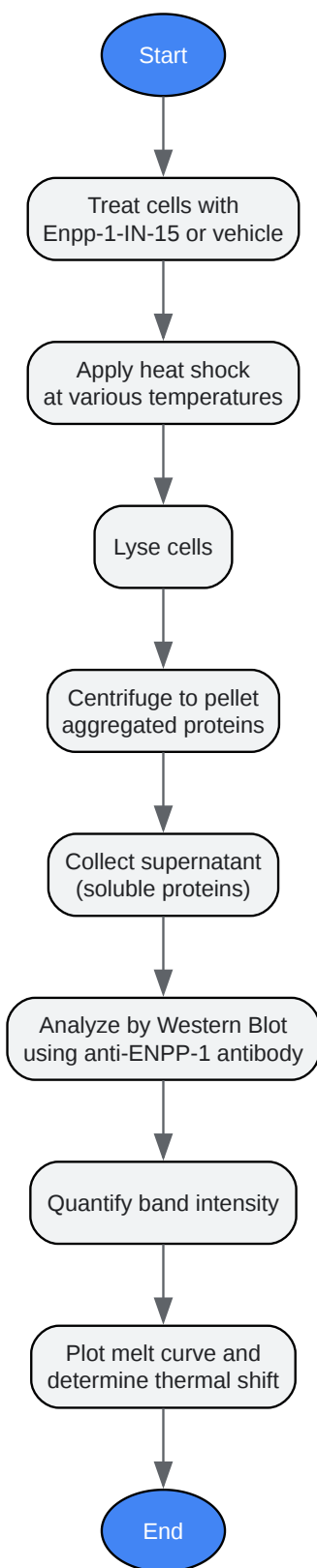
- Recombinant human ENPP-1 protein
- ENPP-1 inhibitor (e.g., **Enpp-1-IN-15**)
- Substrate: 2'3'-cGAMP or ATP
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
- Detection Reagent (e.g., Transcreener® ADP²/AMP² Assay Kit, Promega)
- 384-well assay plates
- Plate reader

Procedure:

- Prepare serial dilutions of the ENPP-1 inhibitor in DMSO, and then dilute further in assay buffer.
- Add a fixed concentration of recombinant ENPP-1 to each well of the assay plate.
- Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells.
- Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
- Stop the reaction and detect the product (e.g., AMP) according to the manufacturer's instructions of the detection kit.
- Measure the signal on a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for ENPP-1 Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.



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Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) for ENPP-1.

Materials:

- Cell line with high endogenous ENPP-1 expression (e.g., MDA-MB-231, HepG2)
- **Enpp-1-IN-15**
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
- Anti-ENPP-1 antibody (e.g., Cell Signaling Technology #2070[5], Thermo Fisher Scientific PA5-27905[6])
- Secondary antibody conjugated to HRP
- Western blotting reagents and equipment
- Thermocycler or heating blocks

Procedure:

- Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of **Enpp-1-IN-15** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[7]
- Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
- Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
- Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

- Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Immunodetection: Block the membrane and probe with a primary antibody against ENPP-1. [5][6] Subsequently, incubate with an HRP-conjugated secondary antibody.
- Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the intensity of each band to the intensity of the unheated control. Plot the normalized intensity as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

This in-depth guide provides the foundational knowledge and detailed protocols for researchers to embark on or advance their studies of ENPP-1 target engagement. The provided data and methodologies serve as a starting point for the evaluation of novel ENPP-1 inhibitors like **Enpp-1-IN-15**, ultimately contributing to the development of new immunotherapies.

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